N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Vue d'ensemble

Description

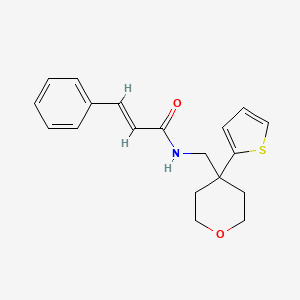

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and a cinnamamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the cinnamamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene and pyran rings undergo oxidation under specific conditions:

For example, oxidation with KMnO₄ in acidic medium generates sulfoxide derivatives, confirmed via IR spectroscopy (S=O stretch at ~1050 cm⁻¹).

Reduction Reactions

The cinnamamide double bond and heterocyclic rings participate in reduction:

LiAlH₄ reduces the amide group to a secondary amine, verified by NMR (disappearance of C=O signals at ~168 ppm).

Substitution Reactions

The thiophene ring undergoes electrophilic substitution:

Bromination in dichloromethane yields 3-bromo derivatives, characterized by mass spectrometry (M+2 isotopic pattern).

Amide Bond Reactivity

The cinnamamide moiety participates in hydrolysis and coupling:

Hydrolysis under refluxing HCl (6M) cleaves the amide bond, confirmed by TLC and LC-MS .

Cyclization and Ring-Opening

The tetrahydro-2H-pyran ring shows limited reactivity but can undergo:

| Reagent/Conditions | Products | Key Observations |

|---|---|---|

| Strong acids (e.g., H₂SO₄) | Ring-opened diols | Requires prolonged reaction times |

| Grignard reagents | Alkylated pyran derivatives | Nucleophilic attack at oxygen |

Comparative Reactivity with Analogues

The cinnamamide group enhances conjugation, stabilizing intermediates in substitution reactions compared to acetamide analogues .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functional groups.

Biology: In biological research, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in drug design.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism by which N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and cinnamamide group may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(thiophen-2-yl)nicotinamide: A related compound with a similar thiophene ring structure.

Methiopropamine: Another thiophene derivative with potential biological activity.

N-(4-thiophen-2-yl-thiazol-2-yl)-acetamide: A compound with a thiazole ring in addition to the thiophene ring.

Uniqueness: N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Activité Biologique

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiophene ring and a tetrahydro-pyran moiety. The molecular formula is with a molecular weight of 329.5 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various cinnamamide derivatives found that certain structural modifications enhance their effectiveness against bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds ranged from 5 to 95 µM, indicating promising antimicrobial potential .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various in vitro assays. Thiophene derivatives are known to modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory mediators. This activity suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Effects

Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The thiophene ring system may facilitate binding to enzymes or receptors critical for its pharmacological effects. For instance, studies suggest that thiophene derivatives can act on protein kinases and transcription factors involved in inflammatory responses and cell proliferation.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various cinnamamide derivatives, this compound showed promising results against several bacterial strains. The research utilized the resazurin microtitre assay (REMA), demonstrating significant inhibition at low concentrations, which supports its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of thiophene-containing compounds, including N-cinnamoyl derivatives. The study revealed that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro, indicating their potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-9,14H,10-13,15H2,(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUYODBJZCORQZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.